

Physical and chemical properties of 2,6-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrophenol

Cat. No.: B181267

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dimethyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-nitrophenol, also known as 4-nitro-2,6-xylanol, is an organic compound with the chemical formula $C_8H_9NO_3$.^{[1][2]} It belongs to the class of nitrophenols, which are characterized by a phenol ring substituted with one or more nitro groups. The presence of the methyl groups at the 2 and 6 positions, flanking the hydroxyl group, and the nitro group at the 4 position, imparts specific physical and chemical properties to the molecule that are of interest in various scientific and industrial applications. This compound is a yellow crystalline solid and is utilized as a chemical reagent in organic synthesis, as an enzyme inhibitor in biological research, and has applications in agriculture as a pesticide.^{[1][3]} This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its relevance in scientific research.

Physical and Chemical Properties

The key physical and chemical properties of **2,6-Dimethyl-4-nitrophenol** are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

Property	Value	References
Molecular Formula	C ₈ H ₉ NO ₃	[2][4][5]
Molecular Weight	167.16 g/mol	[4][5][6]
CAS Number	2423-71-4	[2][4][6]
Appearance	Yellow to dark yellow crystalline solid/powder	[1][3][7]
Melting Point	168-170 °C (with decomposition)	[1][4][6]
Boiling Point	285.73 - 298 °C (estimate)	[1]
Solubility	Insoluble in water.[1][5][8] Soluble in organic solvents such as methanol, ethanol, benzene, chloroform, and DMSO (slightly).[1][7]	
pKa	7.15 (at 25 °C)	[1][3][9]
LogP (Octanol/Water)	2.66	[10]
Vapor Pressure	0.000145 mmHg at 25°C	[1]

Reactivity and Stability

2,6-Dimethyl-4-nitrophenol is relatively stable under standard laboratory conditions but should be stored in a cool, dark, and dry place.[1][11] It is considered a flammable substance and contact with open flames or high-temperature sources should be avoided.[1]

The chemical reactivity is largely dictated by the three functional groups present: the phenolic hydroxyl group, the aromatic ring, and the nitro group.

- Acidity: The phenolic hydroxyl group is acidic, with a pKa of 7.15.[1][9] This acidity is enhanced by the electron-withdrawing nitro group at the para position, which stabilizes the corresponding phenoxide anion through resonance.[12][13] Interestingly, the methyl groups at the ortho positions do not sterically hinder this resonance stabilization, as the nitro group

can remain coplanar with the benzene ring.[9][13] This is in contrast to its isomer, 3,5-dimethyl-4-nitrophenol, which is significantly less acidic ($pK_a \approx 8.25$) because the methyl groups adjacent to the nitro group force it out of the plane of the ring, inhibiting resonance stabilization.[9][13][14]

- Reactivity of the Nitro Group: The nitro group is relatively stable but can be reduced to an amino group under specific conditions, which would yield 4-amino-2,6-dimethylphenol, a potentially useful synthetic intermediate.[12]
- Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group. However, the positions ortho to the hydroxyl group are already substituted by methyl groups, and the para position is occupied by the nitro group. The ring is also deactivated by the electron-withdrawing nitro group, making further electrophilic substitution challenging.

Experimental Protocols

Synthesis of **2,6-Dimethyl-4-nitrophenol** via Nitration of 2,6-Dimethylphenol

A common method for the preparation of **2,6-Dimethyl-4-nitrophenol** is the direct nitration of 2,6-dimethylphenol. A general, efficient procedure using a metal nitrate in an organic solvent is described below.[5][15]

Materials and Reagents:

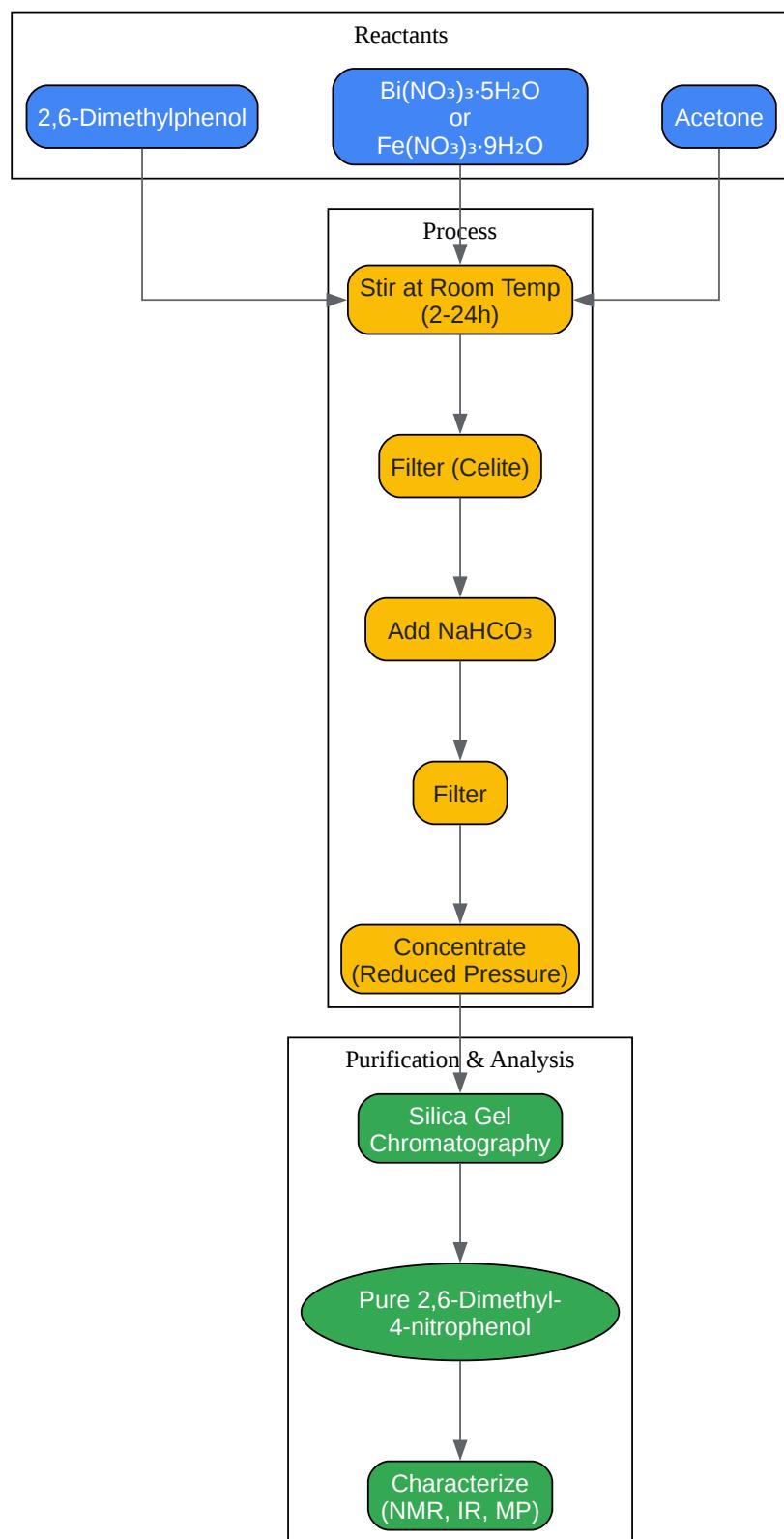
- 2,6-Dimethylphenol
- Bismuth (III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) or Iron (III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Acetone
- Sodium bicarbonate (NaHCO_3)
- Diatomaceous earth (Celite)
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

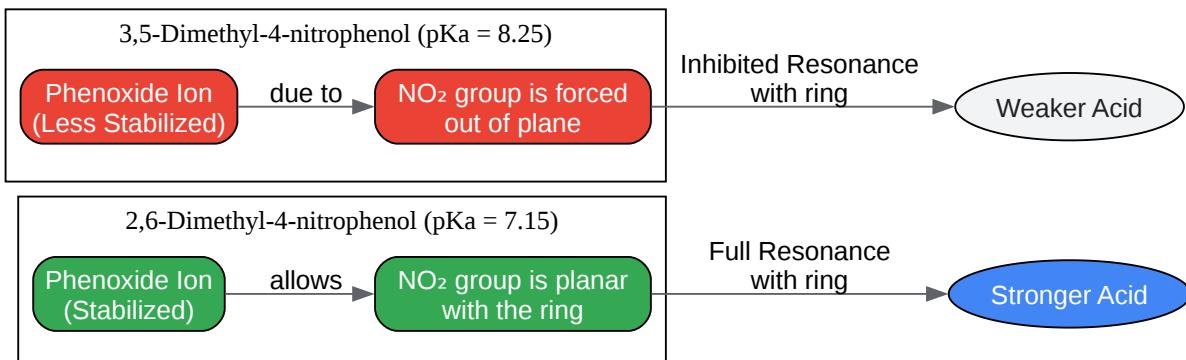
- Reaction Setup: In a round-bottom flask, a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and the nitrating agent (bismuth (III) nitrate pentahydrate or iron (III) nitrate nonahydrate, 1 equivalent) is prepared.[15]
- Solvent Addition: Acetone is added to the solid mixture (approximately 10 mL per mmol of the nitrating agent).[15]
- Reaction: The resulting mixture is stirred vigorously at room temperature (20-25°C) under air. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 2 to 24 hours.[15]
- Work-up (Filtration 1): Upon completion of the reaction, the insoluble materials are removed by filtration through a pad of diatomaceous earth. The residue is washed with a small amount of acetone.[15]
- Neutralization: The collected filtrate is treated with solid sodium bicarbonate (approximately 0.1 g per mmol of nitrating agent) and stirred until the evolution of CO₂ gas ceases. This step neutralizes any acidic byproducts.[15]
- Work-up (Filtration 2): The insoluble material is again removed by filtration.[15]
- Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator, with a water bath temperature of 25-35°C.[15]
- Purification: The crude product is purified by silica gel column chromatography to yield pure **2,6-Dimethyl-4-nitrophenol**.[15]
- Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point is compared with literature values to confirm its identity and purity.[5][15]

Analytical Methodology

2,6-Dimethyl-4-nitrophenol has been used as an internal standard for the determination of 4-nitrophenol and 3-methyl-4-nitrophenol in human urine samples by liquid chromatography


combined with tandem mass spectrometry (LC-MS/MS).[5][8] This application highlights its stability and suitability for precise quantitative analysis in complex biological matrices.

Applications and Biological Relevance


- Chemical Synthesis: It serves as a precursor or intermediate in the synthesis of other organic compounds, such as dyes and pharmaceuticals.[3]
- Agrochemicals: The compound is used as a pesticide, likely exerting its effect by interfering with the metabolic processes of pests.[3]
- Enzyme Inhibition: It has been noted to inhibit the activity of certain enzymes, making it a tool for biochemical and medical research.[1][16]
- Bio-oil Production: It is a useful compound for the production and characterization of bio-oil derived from hardwood and softwood lignin.[5]
- Antimicrobial Potential: While specific data for this compound is limited, related nitrophenolic compounds have demonstrated significant antimicrobial properties.[17][18] This suggests that **2,6-dimethyl-4-nitrophenol** could be investigated for similar activities.
- Toxicology: Nitrophenols as a class are of toxicological interest.[19] They can be absorbed dermally and orally and are metabolized in the liver.[19] While specific toxicity data for **2,6-dimethyl-4-nitrophenol** is not extensively detailed in the provided results, related compounds like 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) have undergone toxicity studies.[20]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and chemical properties of **2,6-Dimethyl-4-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,6-Dimethyl-4-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: Steric effects on the acidity of dimethyl-4-nitrophenol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 2423-71-4 CAS MSDS (2,6-DIMETHYL-4-NITROPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]
- 6. 2,2,6-二甲基-4-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2,6-Dimethyl-4-nitrophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3... [askfilo.com]
- 10. 2,6-dimethyl-4-nitrophenol [stenutz.eu]
- 11. 2,6-Dimethyl-4-nitrophenol | Porphynet [porphyrin.net]
- 12. 2,6-Dimethyl-4-nitrosophenol | 4965-29-1 | Benchchem [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. homework.study.com [homework.study.com]
- 15. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. researchtrend.net [researchtrend.net]
- 18. benchchem.com [benchchem.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2,6-Dimethyl-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181267#physical-and-chemical-properties-of-2-6-dimethyl-4-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com